molecular formula C7H7ClN2O2 B069763 Methyl 3-amino-2-chloroisonicotinate CAS No. 173435-41-1

Methyl 3-amino-2-chloroisonicotinate

Cat. No. B069763
CAS RN: 173435-41-1
M. Wt: 186.59 g/mol
InChI Key: KSZMBXHYSQDICN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloroisonicotinate is a compound of interest in various chemical synthesis and molecular structure studies. Its relevance spans from serving as a precursor in organic synthesis to its involvement in the formation of complex molecular structures.

Synthesis Analysis

The synthesis of derivatives similar to this compound, like 2-(Methylamino)nicotinic acid, can be efficiently carried out through the reaction of 2-chloronicotinic acid with amines under microwave irradiation. This method demonstrates high yields and the potential for diverse 2-aminonicotinic acid derivatives formation under optimal conditions involving water as the solvent and heating at high temperatures in the presence of diisopropylethylamine (Quevedo, Bavetsias, & McDonald, 2009).

Molecular Structure Analysis

Investigations into the molecular and electronic structures of various isomeric forms, such as sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides, provide insights into the arrangement and bonding within molecules similar to this compound. These studies involve X-ray diffraction and ab initio quantum-chemical calculations, highlighting the importance of hydrogen bonding and molecular geometry in determining the physical and chemical properties of such compounds (Rublova, Zarychta, Olijnyk, Mykhalichko, 2017).

Chemical Reactions and Properties

The reactivity and properties of this compound-like compounds are influenced by their structural characteristics. For instance, reactions involving amino nitrogen atoms in chlorin monomers, dimers, and trimers derived from chlorophyll-a modifications, demonstrate the impact of molecular structure on the efficiency and outcome of chemical reactions, including the formation of covalently linked structures through reductive amination and substitution reactions (Tamiaki, Nagai, Tanaka, Tatebe, 2015).

Physical Properties Analysis

The synthesis and crystal structure analysis of compounds related to this compound, such as Methyl 2-Hydroxyimino-3-phenyl-propionate, reveal critical physical properties like crystal systems, space groups, and cell parameters. These parameters are essential for understanding the compound's physical characteristics and its behavior under different conditions (Xiao-liu Li, Zhen, Jian-rong Han, Shouxin Liu, 2009).

Chemical Properties Analysis

Research on the synthesis and characterization of triorganotin(IV) complexes with amino acids highlights the chemical properties of compounds structurally related to this compound. These studies focus on coordination chemistry, revealing insights into the ligand's behavior, coordination modes, and the impact on the compound's reactivity and stability (Baul, Dutta, Rivarola, Butcher, Smith, 2002).

Scientific Research Applications

  • Synthesis of Antifibrinolytic Agents : It serves as a starting material in the synthesis of a 3-isoxazolol containing antifibrinolytic agent, AZD6564. This synthesis is noteworthy for its practicality and efficiency, achieved without chromatography in a multikilogram scale, highlighting its potential in pharmaceutical manufacturing (Andersen et al., 2014).

  • Role in Anticonvulsant Research : This compound has been evaluated in the context of anticonvulsant activity. Though not active against amygdala kindled seizures, it has led to the development of safer analogs with potential anticonvulsant properties, contributing to our understanding of structure-activity correlations in this field (Scott et al., 1993).

  • Anti-Inflammatory Applications : Research has been conducted on compounds synthesized from Methyl 2-amino-4-Chlorobenzoate (a similar compound), showing significant anti-inflammatory activity. This highlights its potential in developing new anti-inflammatory drugs (Osarodion, 2020).

  • Synthesis of Nevirapine Analogue : It has been used in the development of a new method for preparing 3-amino-2-chloropyridines, leading to the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine. This indicates its role in antiviral drug development (Bakke & Říha, 2001).

  • Microwave-assisted Synthesis of Aminonicotinic Acids : This compound is integral in microwave-assisted synthesis techniques, furthering the development of efficient and rapid synthesis methods in organic chemistry (Quevedo et al., 2009).

Safety and Hazards

“Methyl 3-amino-2-chloroisonicotinate” is associated with several hazard statements: H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 3-amino-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZMBXHYSQDICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376277
Record name METHYL 3-AMINO-2-CHLOROISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173435-41-1
Record name METHYL 3-AMINO-2-CHLOROISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-2-chloroisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 18 g (118 mmol) of methyl 3-aminoisonicotinate and 12 g (60 mmol) of 1,3-dichloro-5,5-dimethylhydantoin in 1500 mL of tetrachloroethylene was warmed slowly to 80° C. with stirring and held there for 3 hours. The solution was then cooled, filtered, washed with dilute aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain a dark oil. This oil was purified by careful column chromatography to give 6.7 g (30 percent of theory) of the title compound as a colorless solid melting at 91°-92° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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